Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester
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Overview
Description
Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester is an organic compound with a complex structure that includes a benzoic acid core, a bromophenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester typically involves the acylation of 3-bromophenylacetic acid with benzoic acid, followed by esterification with ethanol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, can further enhance the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-bromo-, ethyl ester: Similar structure but lacks the acetylamino group.
Benzoic acid, 3-amino-, ethyl ester: Similar structure but lacks the bromophenyl group.
Uniqueness
Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester is unique due to the presence of both the bromophenyl and acetylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
388571-13-9 |
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Molecular Formula |
C17H16BrNO3 |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
ethyl 3-[[2-(3-bromophenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H16BrNO3/c1-2-22-17(21)13-6-4-8-15(11-13)19-16(20)10-12-5-3-7-14(18)9-12/h3-9,11H,2,10H2,1H3,(H,19,20) |
InChI Key |
MWTMWONTVLMRBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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